5-Bromo-2,3-difluoro-4-methoxyphenylboronic acid
Description
5-Bromo-2,3-difluoro-4-methoxyphenylboronic acid (CAS: 494836-63-4) is a halogenated arylboronic acid derivative with a molecular formula of C₇H₅BBrF₂O₃ (deduced from structural analogs in and nomenclature rules). It features a phenyl ring substituted with bromine (position 5), two fluorine atoms (positions 2 and 3), a methoxy group (position 4), and a boronic acid (-B(OH)₂) functional group. This compound is primarily utilized in Suzuki-Miyaura cross-coupling reactions, a cornerstone methodology in pharmaceutical and agrochemical synthesis, owing to its ability to form carbon-carbon bonds with sp²-hybridized partners .
Key physical properties include a purity of ≥95% (as listed in commercial catalogs) and storage recommendations at 0–6°C to prevent decomposition . Its structural complexity—combining electron-withdrawing (Br, F) and electron-donating (OCH₃) groups—makes it a versatile intermediate for synthesizing polyfunctionalized aromatic systems.
Properties
IUPAC Name |
(5-bromo-2,3-difluoro-4-methoxyphenyl)boronic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BBrF2O3/c1-14-7-4(9)2-3(8(12)13)5(10)6(7)11/h2,12-13H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWHLPUWLRAUTMV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C(=C1F)F)OC)Br)(O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BBrF2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.83 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2,3-difluoro-4-methoxyphenylboronic acid typically involves the bromination of 2,3-difluoro-4-methoxyphenylboronic acid. The reaction is carried out under controlled conditions using bromine or a brominating agent in the presence of a suitable solvent such as dichloromethane or acetonitrile. The reaction mixture is stirred at a low temperature to ensure selective bromination at the desired position on the phenyl ring.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity. The final product is purified using techniques such as recrystallization or chromatography to remove any impurities.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2,3-difluoro-4-methoxyphenylboronic acid undergoes various types of chemical reactions, including:
Suzuki-Miyaura Cross-Coupling: This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base. The reaction forms a new carbon-carbon bond, resulting in the formation of biaryl or substituted alkenes.
Oxidation: The boronic acid group can be oxidized to form the corresponding phenol using oxidizing agents such as hydrogen peroxide or sodium perborate.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura cross-coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide, used to facilitate the coupling reactions.
Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.
Nucleophiles: Such as amines or thiols for substitution reactions.
Major Products
Biaryls: Formed from Suzuki-Miyaura cross-coupling reactions.
Phenols: Formed from oxidation reactions.
Substituted Phenyl Derivatives: Formed from substitution reactions.
Scientific Research Applications
5-Bromo-2,3-difluoro-4-methoxyphenylboronic acid is an organoboron compound with diverse applications in scientific research, particularly in organic synthesis and medicinal chemistry. Its unique structural features, including bromine and fluorine substituents, contribute to its reactivity and biological activity.
Scientific Research Applications
This compound is widely used in chemistry, biology, medicine, and industry.
Chemistry As a reagent in organic synthesis, it facilitates the formation of carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions.
Biology It is employed in the synthesis of biologically active molecules and pharmaceuticals.
Medicine It is used in the development of new drugs and therapeutic agents.
Industry It is utilized in the production of advanced materials and polymers.
Suzuki-Miyaura Cross-Coupling Reaction
The compound's primary application lies in the Suzuki-Miyaura cross-coupling reaction, a key biochemical pathway that it influences. This reaction is known for its mild conditions and tolerance of various functional groups. The compound interacts with its targets through transmetalation, leading to the formation of new carbon-carbon bonds. Arylboronic acids, like this compound, are valuable building blocks in these reactions, enabling the construction of complex molecules.
This compound has potential applications in drug development and biological research due to its structural features. Boronic acids can form reversible covalent bonds with diols, which is crucial for their role as enzyme inhibitors.
Research indicates that boronic acids can exhibit a range of biological activities:
- Antitumor Activity Studies have shown that compounds related to boronic acids can inhibit cancer cell growth by targeting specific pathways involved in cell cycle regulation and apoptosis.
- Enzyme Inhibition The compound may act as an inhibitor of serine proteases and other enzymes involved in metabolic pathways.
- Antimicrobial Properties Some boronic acid derivatives have demonstrated antibacterial activity against various pathogens.
Case Studies
Inhibition Studies In a study examining the effects of boronic acids on proteasome activity, this compound demonstrated significant inhibitory effects at specific concentrations, leading to increased levels of ubiquitinated proteins within cells. This suggests potential applications in cancer therapy where proteasome inhibition is beneficial.
Mechanism of Action
The primary mechanism of action of 5-Bromo-2,3-difluoro-4-methoxyphenylboronic acid in Suzuki-Miyaura cross-coupling reactions involves the formation of a palladium complex with the boronic acid and the aryl or vinyl halide. The palladium catalyst facilitates the transmetalation and reductive elimination steps, resulting in the formation of a new carbon-carbon bond. The boronic acid group acts as a nucleophile, transferring the aryl or vinyl group to the palladium center.
Comparison with Similar Compounds
Comparison with Similar Compounds
The reactivity, stability, and applications of 5-bromo-2,3-difluoro-4-methoxyphenylboronic acid are best understood through comparison with structurally analogous boronic acids. Below is a detailed analysis:
Table 1: Structural and Functional Comparison of Selected Boronic Acids
Key Comparative Insights
Fluorine atoms at positions 2 and 3 increase ring electron deficiency, improving stability against protodeboronation—a common issue in boronic acid chemistry .
Steric and Electronic Modifications
- Compared to 5-bromo-2-methoxyphenylboronic acid (lacking fluorine), the difluoro substitution in the target compound reduces steric bulk but increases electronic polarization, favoring reactions with sterically hindered partners .
- The positional isomer 5-bromo-3,4-difluoro-2-methoxyphenylboronic acid exhibits distinct reactivity due to fluorine at positions 3 and 4, which may alter regioselectivity in coupling reactions .
Synthetic Utility
Biological Activity
5-Bromo-2,3-difluoro-4-methoxyphenylboronic acid is a boronic acid derivative notable for its unique structural features, including bromine and fluorine substituents, which contribute to its biological activity. This compound has garnered attention in medicinal chemistry and biochemistry due to its potential applications in drug development and biological research.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 266.83 g/mol. Its structure features a boronic acid functional group attached to a phenyl ring that is further substituted with bromine, two fluorine atoms, and a methoxy group. These substituents influence the compound's reactivity and interaction with biological targets.
Target Interaction
The primary mechanism of action for this compound involves its participation in the Suzuki-Miyaura coupling reaction , where it acts as a reagent to form carbon-carbon bonds. This reaction is catalyzed by palladium complexes, facilitating the formation of complex organic molecules that can have significant biological implications.
Biochemical Pathways
This compound can modulate various biochemical pathways through its interactions with enzymes and proteins. Boronic acids are known to form reversible covalent bonds with cis-diols found in glycoproteins and other biomolecules, which allows them to function as probes for studying protein-protein interactions .
Biological Activity
Research indicates that this compound exhibits several biological activities:
- Enzyme Inhibition : It has been shown to inhibit certain proteasome activities, leading to altered protein degradation pathways.
- Cell Signaling Modulation : The compound can influence cell signaling pathways, potentially affecting gene expression and cellular metabolism .
- Therapeutic Potential : Due to its ability to interact with various biological molecules, this compound holds promise for drug development, particularly in targeting specific enzymes or receptors involved in disease processes .
Case Studies
- Inhibition Studies : In a study examining the effects of boronic acids on proteasome activity, this compound demonstrated significant inhibitory effects at specific concentrations, leading to increased levels of ubiquitinated proteins within cells. This suggests potential applications in cancer therapy where proteasome inhibition is beneficial.
- Drug Development Applications : Researchers have explored the incorporation of this compound into larger molecular frameworks aiming at developing new drugs targeting metabolic pathways associated with diabetes and cancer. The unique combination of halogen atoms enhances binding affinity to specific targets .
Comparative Analysis
To better understand the uniqueness of this compound, it is useful to compare it with similar compounds:
| Compound Name | Structure | Unique Features |
|---|---|---|
| 5-Bromo-3,4-difluoro-2-methoxyphenylboronic acid | C₇H₆BBrF₂O₃ | Different substitution pattern; may exhibit varied biological activity. |
| 4-Bromo-2-fluoro-3-methoxyphenylboronic acid | C₇H₆BBrF₂O₃ | Contains a different arrangement of halogen and methoxy groups affecting reactivity. |
| 5-Chloro-2,3-difluoro-4-methoxyphenylboronic acid | C₇H₆BClF₂O₃ | Chlorine instead of bromine; potential differences in biological activity due to halogen effects. |
This table illustrates how variations in substitution can lead to differences in biological activity and reactivity.
Q & A
Q. What are the optimal synthetic routes for 5-Bromo-2,3-difluoro-4-methoxyphenylboronic acid, and how is purity ensured?
The compound can be synthesized via bromination of a precursor (e.g., 2,3-difluoro-4-methoxyphenylboronic acid) using agents like N-bromosuccinimide (NBS) in concentrated sulfuric acid (70–98% w/w). Purity (93–99%) is achieved by controlling reaction conditions, such as acid concentration and brominating agent stoichiometry . Post-synthesis, impurities like unreacted starting material or dibrominated byproducts are minimized via recrystallization or column chromatography. Purity validation employs HPLC and ¹H NMR spectroscopy .
Q. Which analytical techniques are critical for characterizing this boronic acid?
Key methods include:
- ¹H/¹³C NMR : To confirm substituent positions and boronic acid functionality. For example, the methoxy group typically resonates at δ 3.8–4.0 ppm .
- Melting Point Analysis : To verify consistency with literature values (e.g., 145–150°C for similar halogenated boronic acids) .
- Mass Spectrometry (HRMS) : To validate molecular weight (e.g., C₇H₅BBrF₂O₃: theoretical 280.94 g/mol) .
Advanced Research Questions
Q. How do electronic effects of bromo, fluoro, and methoxy substituents influence Suzuki-Miyaura cross-coupling reactivity?
The electron-withdrawing bromo and fluoro groups reduce electron density at the boron-bound carbon, enhancing electrophilicity and accelerating transmetallation. The methoxy group’s electron-donating effect at the para position stabilizes intermediates, improving regioselectivity. Comparative studies with analogs (e.g., 5-Chloro-2-fluoro-4-(trifluoromethyl)benzeneboronic acid) show that halogen positioning dictates coupling efficiency with aryl halides .
Q. What strategies mitigate regioselectivity challenges during bromination?
Bromination at the 5-position is favored due to steric and electronic factors. Competing bromination at the 3-position can occur if reaction temperatures exceed 0°C or if brominating agents (e.g., Br₂) are in excess. Optimization involves:
Q. How does this compound interact with biological targets in medicinal chemistry studies?
While direct data on this compound is limited, structurally related compounds (e.g., 5-Bromo-2,3-difluoro-4-hydroxybenzoic acid) inhibit enzymes like tyrosine kinases by mimicking carboxylate-binding motifs. The boronic acid group may form reversible covalent bonds with serine residues in proteases, suggesting potential as a protease inhibitor .
Q. What reaction conditions optimize catalytic efficiency in cross-coupling?
- Catalyst System : Pd(PPh₃)₄ or Pd(dba)₂ with SPhos ligand (2–5 mol%).
- Solvent : Mixed THF/H₂O (3:1) for solubility and phase transfer.
- Base : K₂CO₃ or Cs₂CO₃ (2 equiv) to deprotonate the boronic acid.
- Temperature : 60–80°C for 12–24 hours, achieving yields >80% .
Methodological Considerations
Q. How to resolve contradictions in reported yields for analogous compounds?
Discrepancies arise from varying brominating agents (NBS vs. Br₂) or acid concentrations. For example, 98% H₂SO4 yields 93% purity, while 70% H₂SO4 reduces purity to 85% due to incomplete reaction . Reproducibility requires strict adherence to protocols, including acid purity and inert atmosphere.
Applications in Academic Research
Q. What role does this compound play in material science?
Its halogenated aryl structure enables synthesis of conjugated polymers for organic electronics. For instance, coupling with thiophene derivatives produces luminescent materials with tunable bandgaps .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
